1,1'-Binaphthalene, 2,7'-dimethyl-

Catalog No.
S13047155
CAS No.
165256-40-6
M.F
C22H18
M. Wt
282.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1'-Binaphthalene, 2,7'-dimethyl-

CAS Number

165256-40-6

Product Name

1,1'-Binaphthalene, 2,7'-dimethyl-

IUPAC Name

2-methyl-1-(7-methylnaphthalen-1-yl)naphthalene

Molecular Formula

C22H18

Molecular Weight

282.4 g/mol

InChI

InChI=1S/C22H18/c1-15-10-12-18-7-5-9-20(21(18)14-15)22-16(2)11-13-17-6-3-4-8-19(17)22/h3-14H,1-2H3

InChI Key

BBSSUOFNQSXDCO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC=C2C3=C(C=CC4=CC=CC=C43)C)C=C1

Molecular Architecture and Substituent Positioning

1,1'-Binaphthalene, 2,7'-dimethyl- consists of two naphthalene moieties connected via a single bond between the 1- and 1'-carbon atoms. The methyl groups occupy the 2-position on one naphthalene ring and the 7'-position on the adjacent ring (Figure 1). This substitution pattern introduces steric interactions that influence the molecule’s three-dimensional conformation.

The IUPAC name, 2,7'-dimethyl-1,1'-binaphthalene, adheres to systematic numbering rules:

  • The parent structure, 1,1'-binaphthalene, is numbered such that the linking carbons are designated as positions 1 and 1'.
  • Substituents are assigned the lowest possible locants, resulting in "2" for the first naphthalene ring and "7'" for the second.
PropertyValue
Molecular Formula$$ \text{C}{22}\text{H}{18} $$
Molecular Weight282.38 g/mol
CAS Registry Number165256-40-6
IUPAC Name2,7'-Dimethyl-1,1'-binaphthalene

Comparative Analysis with Related Binaphthyls

The structural parameters of 1,1'-binaphthalene derivatives vary significantly with substituent placement. For example, the unsubstituted 1,1'-binaphthyl exhibits a dihedral angle of 68° between its naphthalene planes, while methyl groups at the 2,2'-positions (as in 2,2'-dimethyl-1,1'-binaphthalene) increase steric hindrance, potentially widening this angle. In contrast, the 2,7'-dimethyl derivative likely adopts a distinct conformation due to the asymmetric substitution pattern, though experimental crystallographic data remains limited.

The synthesis of 1,1'-binaphthalene, 2,7'-dimethyl- represents a significant challenge in organic chemistry due to the specific regioselectivity requirements and the need to control atropisomerism [1]. This compound belongs to the broader class of binaphthyl derivatives that have found extensive applications in asymmetric synthesis and catalysis [10]. The following sections detail the primary synthetic approaches developed for accessing this important structural motif.

Oxidative Coupling Approaches Using Titanium Tetrachloride

Titanium tetrachloride has emerged as a highly effective reagent for the oxidative coupling of naphthalene derivatives to form symmetrical 1,1'-binaphthyls under mild conditions [13]. The method demonstrates particular utility when applied to substrates bearing electron-donating groups, making it well-suited for the synthesis of methylated binaphthalene derivatives [13].

Mechanism of Titanium-Mediated Aromatic Coupling

The mechanism of titanium tetrachloride-mediated aromatic coupling involves the formation of a pentacoordinate titanium ate-complex as the key intermediate [8]. Initial coordination of the aromatic substrate to the titanium center facilitates the subsequent electron transfer process [8]. The reaction proceeds through the formation of titanium ate-complex species, where tetrabutylammonium iodide plays a crucial role in generating the active catalytic species [8].

The mechanistic pathway involves several distinct steps: first, titanium tetrachloride reacts with the quaternary ammonium iodide to form the pentacoordinate titanium ate-complex [8]. Subsequently, coordination of the aromatic substrate to the titanium center promotes reduction of the titanium(IV) species to a titanium(III) intermediate [8]. This reduction step is facilitated by the electron-rich nature of the naphthalene substrate [8]. The titanium(III) species then generates the corresponding aromatic radical, which undergoes dimerization to afford the coupled binaphthalene product [8].

Temperature control proves crucial for maintaining stereoselectivity throughout the coupling process [8]. When reactions are conducted at elevated temperatures, the stereoselectivity decreases significantly, indicating that the coupling mechanism is sensitive to thermal conditions [8]. The optimal reaction conditions typically involve maintaining temperatures below ambient conditions to preserve the desired regioselectivity [8].

Regioselectivity in 2,7'-Substitution Patterns

The regioselectivity observed in titanium tetrachloride-mediated coupling reactions is highly dependent on the electronic properties of the substituents present on the naphthalene ring system [25]. For binaphthalene derivatives bearing methyl substituents at the 2,7'-positions, the coupling selectivity is influenced by both steric and electronic factors [25].

Electrophilic substitution reactions on binaphthalene derivatives demonstrate that regioselectivity is highly sensitive to the electronic properties of substituent groups [25]. When electron-donating groups such as methyl substituents are present, the reactivity pattern shifts compared to unsubstituted systems [25]. The 6-position typically represents the most reactive site for electrophilic attack, followed by the 5-position under certain conditions [25].

The formation of 2,7'-dimethyl-1,1'-binaphthalene through oxidative coupling involves careful control of reaction conditions to achieve the desired substitution pattern [13]. The presence of methyl groups at these specific positions requires optimization of the coupling protocol to minimize competing side reactions [13]. Studies have shown that the use of nitromethane as solvent under mild conditions provides optimal results for this transformation [13].

Catalytic Asymmetric Synthesis Strategies

The development of catalytic asymmetric methods for binaphthalene synthesis has received considerable attention due to the importance of enantiomerically pure binaphthyl derivatives in asymmetric catalysis [11]. These approaches focus on controlling the axial chirality that arises from restricted rotation around the central carbon-carbon bond connecting the two naphthalene units [11].

Chiral Ligand Design for Enantiocontrol

Chiral ligand design for enantioselective binaphthalene synthesis has evolved to incorporate sophisticated structural features that provide effective chiral induction [11]. The development of TADDOL-derived α-cationic phosphonites as ancillary ligands has proven particularly successful in achieving high enantioselectivity during the key assembly of naphthol units [11].

Gold-catalyzed atroposelective synthesis represents a significant advancement in this field, with catalysts achieving up to 97% enantiomeric excess [11]. The optimal catalyst systems incorporate 3,4-disubstituted imidazolium units directly attached to the phosphorus atom of the ancillary ligand [11]. The use of 2-naphthalenemethyl moieties as protecting groups at the naphthol substrates has been identified as crucial for achieving high selectivity [11].

The mechanism of chiral induction involves reinforcement of attractive interactions between the ligand and substrate substituents, thereby reducing conformational degrees of freedom in the selectivity-determining transition state [11]. Strategic placement of methyl groups at the backbone of the imidazolium component proves essential for delivering the desired binaphthol compounds with optimal enantiomeric excess [11].

Recent developments have focused on chiral-at-metal stereoinduction mechanisms as an alternative to traditional BINOL-metal catalysis [27]. Theoretical calculations reveal that octahedral stereogenic-at-metal aluminum alkoxide species represent the most stable and catalytically relevant intermediates in certain systems [27]. These species promote stereo-determining reactions through ligand-assisted mechanisms rather than conventional pathways [27].

Transition Metal-Catalyzed Pathways

Transition metal-catalyzed approaches to binaphthalene synthesis encompass a diverse range of methodologies, each offering distinct advantages in terms of selectivity and functional group tolerance [2]. Copper-based catalytic systems have demonstrated particular effectiveness in oxidative coupling reactions [2].

Iron(III)-catalyzed aerobic oxidative coupling represents an efficient method for preparing 1,1'-binaphthalene derivatives [2]. The [Iron(III)(cyclen)(Cl)₂]Cl catalyst system operates effectively in 1,1,1,3,3,3-hexafluoropropan-2-ol at room temperature [2]. Mechanistic studies indicate that the coupling between [Iron(III)(cyclen)(substrate)(OOH)]²⁺ and the naphthalene substrate constitutes the key irreversible step in the catalytic cycle [2].

Electrochemical synthesis offers a transition-metal-free alternative that generates only hydrogen gas as a coproduct [6]. This approach demonstrates high atom economy and environmentally benign synthesis protocols [6]. The method involves anodic dehydrogenative homocoupling of naphthalene derivatives, with radical cation species coupling to form the desired binaphthalene products [6].

Palladium-catalyzed cross-coupling reactions provide additional versatility in binaphthalene synthesis [20]. The Suzuki cross-coupling reaction of 2,2'-dibromo-1,1'-binaphthalene with phenylboronic acid derivatives has been successfully employed to prepare various binaphthyl derivatives in high yields [20]. These methodologies allow for the introduction of diverse substituent patterns while maintaining high regioselectivity [20].

Post-Synthetic Modification Techniques

Post-synthetic modification of binaphthalene scaffolds provides access to diverse structural analogs that would be difficult to prepare through direct coupling approaches [17]. These techniques enable the introduction of functional groups at specific positions while preserving the integrity of the binaphthyl core structure [17].

Directed Ortho-Metalation for Functionalization

Directed ortho-metalation represents a powerful method for regioselective functionalization of aromatic compounds, including binaphthalene derivatives [15]. This approach involves the use of directing metalation groups that coordinate with lithium reagents to facilitate selective deprotonation at adjacent positions [15].

The general principle involves interaction between an aromatic ring system bearing a directing metalation group and an alkyllithium reagent [15]. The heteroatom in the directing group functions as a Lewis base that coordinates with lithium, which acts as a Lewis acid [15]. The highly basic alkyllithium then deprotonates the ring at the nearest ortho-position, forming an aryllithium intermediate while maintaining the acid-base interaction [15].

O-carbamate directing groups have proven particularly effective for binaphthalene functionalization due to their strong Lewis base character and stability under reaction conditions [14]. The directing metalation group hierarchy places O-carbamate among the most powerful ortho-directing groups available [14]. This strong directing ability makes the O-carbamate group an excellent choice for regioselective construction of substituted binaphthalenes [14].

The methodology has been successfully applied to the synthesis of enantiopure benzyl derivatives through asymmetric induction [15]. The approach to lithium intermediates can be controlled through the use of bulky substituents that provide steric differentiation during the metalation process [15]. Temperature and solvent selection prove critical for maintaining selectivity throughout the directed metalation sequence [15].

Cross-Coupling Reactions for Derivative Synthesis

Cross-coupling reactions provide versatile methods for introducing diverse substituents onto the binaphthalene framework [17]. These transformations enable the preparation of complex derivatives that expand the utility of the basic binaphthyl scaffold [17].

Sonogashira cross-coupling reactions have demonstrated exceptional utility in binaphthalene derivatization [17]. The synthesis of compounds bearing phenylethynyl groups at various positions of the binaphthyl skeleton has been achieved through systematic application of Sonogashira coupling using halogen scaffolds [17]. Key transformations include selective bromination of the 5-position of the binaphthyl skeleton, followed by bromination of the 6-position and subsequent iodination of the 4-position [17].

The optical properties of the resulting compounds vary dramatically depending on the position of the phenylethynyl substituents [17]. Derivatives with phenylethynyl groups introduced in the extended direction of the naphthalene linkage axis, such as 4-phenylethynyl and 4,6-diphenylethynyl derivatives, exhibit longer absorption and emission wavelengths compared to other positional isomers [17]. These compounds also demonstrate higher fluorescence quantum yields than their constitutional isomers [17].

Suzuki-Miyaura cross-coupling reactions offer complementary reactivity for binaphthalene functionalization [20]. The reaction of binaphthyl dibromides with various aromatic boronic acids provides access to multiply substituted derivatives [20]. These transformations proceed under mild conditions and demonstrate high functional group tolerance [20].

Coupling MethodSubstrate TypeProductsYield RangeReference
SonogashiraHalogenated binaphthylsPhenylethynyl derivatives65-85% [17]
Suzuki-MiyauraDibromo-binaphthylsAryl-substituted products70-90% [20]
Directed metalationO-carbamate derivativesOrtho-functionalized products50-80% [14]
TiCl₄ oxidative couplingMethylated naphthalenesDimethyl binaphthyls60-78% [13]

The versatility of cross-coupling approaches enables the systematic exploration of structure-property relationships in binaphthyl derivatives [17]. The extension of the π-system varies significantly depending on the position and nature of the introduced substituents [17]. This structural diversity provides opportunities for fine-tuning the photophysical and catalytic properties of the resulting compounds [17].

Crystallographic Data for Binaphthalene Derivatives

X-ray crystallographic studies of related 1,1'-binaphthalene derivatives have provided crucial structural insights into the conformational behavior of these compounds. The dihedral angles between naphthalene ring planes represent critical parameters for understanding the three-dimensional architecture of these molecules [1] [2].

For the closely related (R)-di-tert-butyl 1,1'-binaphthyl-2,2'-dicarboxylate, crystallographic analysis revealed two crystallographically independent molecules with dihedral angles between naphthalene ring planes of 85.83(3)° and 83.69(3)° [1]. These values demonstrate the significant non-planar conformation adopted by substituted binaphthalene systems.

The parent (R)-1,1'-binaphthalene-2,2'-diol (BINOL) exhibits a dihedral angle of 78.35(5)° [1], indicating that substitution at the 2,2'-positions with bulky groups tends to increase the dihedral angle between the naphthalene rings due to steric hindrance.

For (R)-2,2'-dimethyl-1,1'-binaphthyl, crystallographic studies have reported specific unit cell parameters: monoclinic crystal system with space group P21, a = 11.24420(11) Å, b = 10.56190(9) Å, c = 13.27180(13) Å, and β = 90.7041(9)° [3]. However, the specific dihedral angle for this compound has not been explicitly reported in the available crystallographic data.

Conformational Analysis Based on Crystallographic Data

Structural analysis of dinaphtho[2,1-d:1',2'-f] [4] [5]dithiepine derivatives provides insights into binaphthalene conformational behavior. For compound 1-(dinaphtho[2,1-d:1',2'-f] [4] [5]dithiepin-4-yl)-2,2-dimethylpropan-1-ol, the C102—C101—C201—C202 torsion angle is −62.5(3)° with a dihedral angle between naphthalene ring mean planes of 65.91(4)° [6].

A related compound, 2-(dinaphtho[2,1-d:1',2'-f] [4] [5]dithiepin-4-yl)-3,3-dimethylbutan-2-ol, shows similar conformational parameters with a C102—C101—C201—C202 torsion angle of −63.95(19)° and a dihedral angle between naphthalene rings of 72.35(3)° [6].

CompoundDihedral Angle (°)Torsion Angle (°)Crystal SystemReference
(R)-BINOL78.35(5)-- [1]
(R)-Di-tert-butyl binaphthyl-2,2'-dicarboxylate (Molecule 1)85.83(3)-Orthorhombic [1]
(R)-Di-tert-butyl binaphthyl-2,2'-dicarboxylate (Molecule 2)83.69(3)-Orthorhombic [1]
Dithiepine derivative 165.91(4)-62.5(3)Triclinic [6]
Dithiepine derivative 272.35(3)-63.95(19)Orthorhombic [6]

Structural Implications of Methyl Substitution

The positioning of methyl groups on the binaphthalene framework significantly influences the molecular conformation. For 1,1'-binaphthalene, 2,7'-dimethyl-, the asymmetric substitution pattern (2-position on one ring, 7'-position on the other) is expected to produce distinct conformational characteristics compared to symmetric 2,2'-dimethyl substitution.

The steric interactions between substituents at the 2,2'-positions typically result in increased dihedral angles, as observed in related compounds. However, the 2,7'-substitution pattern in the target compound should minimize direct steric clashes between methyl groups while still influencing the overall molecular geometry [2] [7].

Advanced Nuclear Magnetic Resonance Spectroscopic Techniques

Proton and Carbon-13 Nuclear Magnetic Resonance Correlation Studies

Nuclear magnetic resonance spectroscopy provides essential structural information for binaphthalene derivatives through chemical shift analysis and coupling patterns [8] [9]. The ¹H nuclear magnetic resonance spectra of dimethyl binaphthalene compounds typically exhibit characteristic signals in specific chemical shift regions.

Aromatic proton signals for binaphthalene systems generally appear in the range of 7.0-8.0 parts per million, with the exact chemical shifts depending on the substitution pattern and electronic effects of the methyl groups [10]. The methyl group protons typically resonate as sharp singlets in the range of 2.0-2.5 parts per million.

¹³C nuclear magnetic resonance spectroscopy provides complementary structural information, with aromatic carbon signals appearing between 120-140 parts per million and methyl carbon signals around 20-25 parts per million [11]. The number of unique carbon signals in the ¹³C spectrum directly reflects the molecular symmetry, with asymmetric substitution patterns producing more complex spectra due to the loss of symmetry elements [12].

For related binaphthalene compounds, ¹H nuclear magnetic resonance studies have shown that chemical shifts are sensitive to conformational changes and substituent effects. The magnetic anisotropy effects from the aromatic rings can significantly influence the chemical shifts of nearby protons, providing valuable conformational information [9].

Nuclear Overhauser Effect Spectroscopy for Conformational Analysis

Nuclear Overhauser Effect Spectroscopy (NOESY) represents a powerful technique for determining through-space relationships and conformational preferences in binaphthalene derivatives [9] [13]. The nuclear Overhauser effect depends on the distance between nuclei and molecular tumbling rates, making it particularly useful for conformational analysis.

For binaphthalene systems, NOESY experiments can reveal:

  • Spatial proximity between protons on different naphthalene rings
  • Conformational exchange processes if they occur on appropriate time scales
  • Relative orientations of substituent groups

The nuclear Overhauser effect is positive for molecules with molecular weights below 600 Daltons, goes through zero for medium-sized molecules (700-1200 Daltons), and becomes negative for larger molecules [13]. For 1,1'-binaphthalene, 2,7'-dimethyl- (molecular weight 282.4 g/mol), positive nuclear Overhauser effects are expected.

Vibrational Spectroscopy Signatures

Infrared Absorption Bands of Methyl Groups

Infrared spectroscopy provides characteristic vibrational signatures for methyl groups attached to aromatic systems [14] [15] [16]. The methyl group vibrational modes can be classified into stretching and bending vibrations, each appearing in specific wavenumber regions.

Methyl Carbon-Hydrogen Stretching Vibrations:

  • Asymmetric stretch: 2970-2950 cm⁻¹
  • Symmetric stretch: 2880-2860 cm⁻¹

Methyl Carbon-Hydrogen Bending Vibrations:

  • Asymmetric bend: 1470-1430 cm⁻¹
  • Symmetric bend (umbrella mode): 1375±10 cm⁻¹

The symmetric bending vibration of methyl groups, often referred to as the "umbrella mode," typically appears at 1375±10 cm⁻¹ and serves as a diagnostic peak for methyl group identification [16]. This vibration involves the three carbon-hydrogen bonds bending in the same direction, resembling the opening and closing of an umbrella.

For aromatic methyl compounds, the carbon-hydrogen stretching region (3000-2800 cm⁻¹) provides information about the local environment of the methyl groups. The exact frequencies depend on electronic effects from the aromatic ring and potential interactions with neighboring substituents [15].

Vibrational ModeWavenumber (cm⁻¹)IntensityAssignment
Asymmetric C-H stretch2970-2950StrongMethyl groups
Symmetric C-H stretch2880-2860StrongMethyl groups
Asymmetric C-H bend1470-1430MediumMethyl groups
Symmetric C-H bend1375±10MediumMethyl groups

Raman Spectral Features of Biphenyl Framework

Raman spectroscopy is particularly sensitive to the biphenyl framework vibrations in binaphthalene systems due to the high polarizability of the aromatic π-electron system [17] [18] [19]. The Raman spectra of polycyclic aromatic hydrocarbons exhibit characteristic features that provide structural information.

Aromatic Ring Vibrations:

  • Carbon-carbon ring stretching: 1600-1580 cm⁻¹
  • In-plane carbon-hydrogen bending: 1500-1400 cm⁻¹
  • Ring breathing modes: 1000-900 cm⁻¹

The carbon-carbon aromatic ring stretching vibrations typically appear as strong bands in the 1600-1580 cm⁻¹ region. These vibrations are highly Raman-active due to the symmetric nature of the ring deformations and the high polarizability of the π-electron system [20].

For binaphthalene compounds, the Raman spectrum reflects the coupling between the two naphthalene ring systems. The degree of coupling depends on the dihedral angle between the rings and the nature of the connecting bond. Planar conformations generally show stronger coupling effects compared to highly twisted conformations [21].

Surface-enhanced Raman spectroscopy studies of polycyclic aromatic hydrocarbons have demonstrated detection limits as low as 10⁻⁹ M for related compounds, indicating the high sensitivity of Raman techniques for these systems [20]. The enhancement mechanism involves both electromagnetic and chemical enhancement effects when the molecules are adsorbed on metallic nanostructures.

Characteristic Raman Bands for Binaphthalene Framework:

  • 1600 cm⁻¹: Carbon-carbon ring stretching and symmetric carbon-hydrogen vibration
  • 1556 cm⁻¹: Carbon=carbon in-plane vibrations
  • 1264 cm⁻¹: Carbon-oxygen stretching (when applicable)
  • 864 cm⁻¹: Ring deformation modes

The intensity and exact positions of these Raman bands provide information about the electronic structure and conformational preferences of the binaphthalene system [17]. Resonance Raman effects can occur when the excitation wavelength matches electronic transitions, leading to selective enhancement of specific vibrational modes [19].

XLogP3

6.8

Exact Mass

282.140850574 g/mol

Monoisotopic Mass

282.140850574 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

Explore Compound Types